![molecular formula C23H23N5O3 B2401166 1,3-Dimethyl-8-{3-[(3-methylphenyl)methoxy]phenyl}-1,3,5-trihydroimidazolidino [1,2-h]purine-2,4-dione CAS No. 1020971-89-4](/img/structure/B2401166.png)
1,3-Dimethyl-8-{3-[(3-methylphenyl)methoxy]phenyl}-1,3,5-trihydroimidazolidino [1,2-h]purine-2,4-dione
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Description
1,3-Dimethyl-8-{3-[(3-methylphenyl)methoxy]phenyl}-1,3,5-trihydroimidazolidino [1,2-h]purine-2,4-dione is a useful research compound. Its molecular formula is C23H23N5O3 and its molecular weight is 417.469. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structural Studies :
- The synthesis of various purine derivatives, including 1,3-dimethyl purine compounds, has been extensively studied. For instance, Hesek and Rybár (1994) demonstrated a three-step synthesis process for creating thiadiazepino-purine ring systems, showcasing the potential for structural variations in purine compounds (Hesek & Rybár, 1994).
Pharmacological Evaluation :
- Zagórska et al. (2009) synthesized and evaluated a series of purine dione derivatives for their potential as ligands for serotonin receptors, indicating their relevance in neuropsychopharmacology (Zagórska et al., 2009).
Chemical Transformations and Reactions :
- Research by Matsuura et al. (1992) explored the oxidative transformation of related compounds, contributing to the understanding of chemical behavior and potential applications of purine derivatives in chemical synthesis (Matsuura et al., 1992).
Molecular Interaction Studies :
- Shukla et al. (2020) conducted a detailed analysis of intermolecular interactions in a xanthine derivative, which is structurally related to purine compounds. This research provides insights into the potential applications of these molecules in material design (Shukla et al., 2020).
Potential for Developing New Therapeutic Agents :
- Research on purine derivatives often focuses on their potential as therapeutic agents. For example, studies by Jurczyk et al. (2004) and Zygmunt et al. (2015) have explored the antidepressant and analgesic properties of purine dione derivatives, highlighting their significance in pharmaceutical research (Jurczyk et al., 2004), (Zygmunt et al., 2015).
properties
IUPAC Name |
2,4-dimethyl-6-[3-[(3-methylphenyl)methoxy]phenyl]-7,8-dihydropurino[7,8-a]imidazole-1,3-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N5O3/c1-15-6-4-7-16(12-15)14-31-18-9-5-8-17(13-18)27-10-11-28-19-20(24-22(27)28)25(2)23(30)26(3)21(19)29/h4-9,12-13H,10-11,14H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWXFOZHDXVUHOF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)COC2=CC=CC(=C2)N3CCN4C3=NC5=C4C(=O)N(C(=O)N5C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N5O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Dimethyl-8-{3-[(3-methylphenyl)methoxy]phenyl}-1,3,5-trihydroimidazolidino [1,2-h]purine-2,4-dione |
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